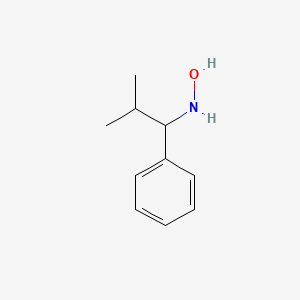
N-(2-methyl-1-phenylpropyl)hydroxylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-methyl-1-phenylpropyl)hydroxylamine is a useful research compound. Its molecular formula is C10H15NO and its molecular weight is 165.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Polymer Chemistry Applications
Nitroxide-Mediated Living Radical Polymerization (NMP)
N-(2-methyl-1-phenylpropyl)hydroxylamine is primarily utilized as an initiator in Nitroxide-Mediated Living Radical Polymerization (NMP). This technique allows for the synthesis of well-defined polymers with controlled architectures. The compound acts as a stable radical initiator, facilitating the controlled radical polymerization of various monomers, including styrene and divinylbenzene .
Key Features of NMP
- Controlled Polymerization : The use of this compound enables the generation of radical species that can propagate through monomer addition, leading to polymers with desired molecular weights and polydispersity indices.
- Crosslinking Reactions : It enhances the mechanical properties of the resulting polymers through the formation of three-dimensional networks, making it valuable in material science applications.
Molecular Chaperone Enhancement
Research has indicated that hydroxylamine derivatives can enhance the expression and activity of molecular chaperones in cells under physiological stress. This property is crucial for cellular defense mechanisms against diseases .
Case Study: Cell-based Assays
In cell-based assays, compounds similar to this compound showed significant activity in enhancing chaperone levels during stress conditions:
| Compound Structure | IC50 (μM) |
|---|---|
| Hydroxylamine Derivative A | 0.90 |
| Hydroxylamine Derivative B | 0.81 |
These findings underscore the therapeutic potential of hydroxylamines in enhancing cellular resilience against stress-related damage.
Summary and Future Directions
This compound is a versatile compound with significant applications in both polymer chemistry and medicinal chemistry. Its role as an initiator in controlled radical polymerization processes and its potential to enhance molecular chaperone activity highlight its importance in scientific research.
Future studies may focus on optimizing its synthesis for broader applications and exploring its biological activities further, particularly in therapeutic contexts where cellular protection is paramount.
Propriétés
Numéro CAS |
887411-41-8 |
|---|---|
Formule moléculaire |
C10H15NO |
Poids moléculaire |
165.23 g/mol |
Nom IUPAC |
N-(2-methyl-1-phenylpropyl)hydroxylamine |
InChI |
InChI=1S/C10H15NO/c1-8(2)10(11-12)9-6-4-3-5-7-9/h3-8,10-12H,1-2H3 |
Clé InChI |
HCZDPFGDLXZFHE-UHFFFAOYSA-N |
SMILES |
CC(C)C(C1=CC=CC=C1)NO |
SMILES canonique |
CC(C)C(C1=CC=CC=C1)NO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















